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Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical zinc-metalloprotease located in

the endoplasmic reticulum that plays a pivotal role in the final stages of the major

histocompatibility complex (MHC) class I antigen processing pathway. By trimming the N-

terminus of antigenic peptide precursors, ERAP1 generates epitopes of optimal length for

binding to MHC class I molecules, which are subsequently presented on the cell surface to

cytotoxic T lymphocytes. This function places ERAP1 at a crucial checkpoint in the adaptive

immune response.

ERAP1-IN-1 is a potent and selective small molecule inhibitor of ERAP1.[1] It exhibits a dual

mechanism of action, acting as a competitive inhibitor for the processing of longer,

physiologically relevant nonamer peptides, while allosterically activating the hydrolysis of

smaller, fluorogenic substrates.[1] This unique property makes ERAP1-IN-1 a valuable tool for

studying the intricate mechanisms of ERAP1 function and a promising lead compound for the

development of therapeutics targeting immune-related disorders and cancer.

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and biological activity of ERAP1-IN-1. It includes detailed

experimental protocols for key assays and visualizations of relevant biological pathways and

experimental workflows to support researchers in their exploration of ERAP1 modulation.

Chemical Structure and Physicochemical Properties
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ERAP1-IN-1 is a synthetic, non-peptide small molecule. Its chemical identity and key

physicochemical properties are summarized in the tables below.

Identifier Value

IUPAC Name
4-methoxy-3-{[2-(piperidin-1-yl)-5-

(trifluoromethyl)phenyl]sulfamoyl}benzoic acid

CAS Number 865273-97-8

Molecular Formula C₂₀H₂₁F₃N₂O₅S

Molecular Weight 458.45 g/mol

SMILES
O=C(O)C1=CC=C(OC)C(S(=O)(NC2=CC(C(F)

(F)F)=CC=C2N3CCCCC3)=O)=C1

Property Value Reference

Appearance White to off-white solid [1]

Solubility
DMSO: ≥ 250 mg/mL (≥

545.32 mM)
[1]

Storage
Powder: -20°C for 3 years; In

solvent (-80°C): 2 years
[1]

Biological Activity and Pharmacological Properties
ERAP1-IN-1 is a highly selective inhibitor of ERAP1, demonstrating significantly lower potency

against the closely related aminopeptidases ERAP2 and Insulin-Regulated Aminopeptidase

(IRAP). Its unique dual mechanism of action provides a valuable tool for dissecting the complex

enzymatic activity of ERAP1.
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Parameter Value Assay Conditions Reference

ERAP1 IC₅₀ 5.3 µM
Inhibition of nonamer

peptide hydrolysis
[2]

ERAP2 IC₅₀ >200 µM
Inhibition of nonamer

peptide hydrolysis
[2]

Cellular EC₅₀ 1 µM

Inhibition of SIINFEKL

antigen presentation

in HeLa cells

[1]

Mechanism of Action

Competitive inhibitor

(nonamer peptides);

Allosteric activator

(fluorogenic

substrates)

Biochemical assays [1][2]

While specific pharmacokinetic data for ERAP1-IN-1 is not extensively published, studies on

other selective ERAP1 inhibitors provide insights into the potential in vivo behavior of this class

of compounds. For instance, some selective ERAP1 inhibitors have shown moderate to high

oral bioavailability and half-lives in rats, suggesting that molecules with similar scaffolds can

possess favorable drug-like properties.[3][4]

Signaling Pathways and Experimental Workflows
MHC Class I Antigen Processing and Presentation
Pathway
ERAP1 plays a crucial role in the final step of generating antigenic peptides for presentation by

MHC class I molecules. The following diagram illustrates this pathway and the point of

intervention for ERAP1-IN-1.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8218592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8218592/
https://www.medchemexpress.com/erap1-in-1.html
https://www.medchemexpress.com/erap1-in-1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8218592/
https://www.benchchem.com/product/b1671607?utm_src=pdf-body
https://www.bioworld.com/articles/715738-gsk-optimizes-potent-and-selective-erap1-inhibitors?v=preview
https://pmc.ncbi.nlm.nih.gov/articles/PMC11647717/
https://www.benchchem.com/product/b1671607?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytosol

Endoplasmic Reticulum

Ubiquitinated
Protein Proteasome

Degradation
Peptide

Fragments TAP Transporter

ERAP1

Peptide Trimming

MHC Class I
Optimal Peptide

Peptide-MHC I
Complex

Loading
Cell Surface
Presentation

Transport to
Cell SurfaceERAP1-IN-1

Inhibition
Cytotoxic T

Lymphocyte (CTL)
T-Cell Recognition

Click to download full resolution via product page

Caption: MHC Class I Antigen Presentation Pathway and ERAP1-IN-1 Inhibition.

Experimental Workflow for ERAP1-IN-1 Characterization
The characterization of ERAP1-IN-1 involves a series of biochemical and cellular assays to

determine its potency, selectivity, and mechanism of action.
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Caption: Experimental Workflow for the Characterization of ERAP1-IN-1.

Detailed Experimental Protocols
Fluorescence-Based ERAP1 Inhibition Assay
This assay measures the allosteric activation of ERAP1 by ERAP1-IN-1 using a small

fluorogenic substrate.

Principle: ERAP1 cleaves the non-fluorescent substrate L-Leucine-7-amido-4-methylcoumarin

(L-AMC), releasing the fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in

fluorescence is proportional to ERAP1 activity.

Materials:

Recombinant human ERAP1

ERAP1-IN-1

L-Leucine-7-amido-4-methylcoumarin (L-AMC)

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 µM ZnCl₂

96-well black microplates

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

Prepare a serial dilution of ERAP1-IN-1 in DMSO. Further dilute in Assay Buffer to the

desired final concentrations.

Add 50 µL of the diluted ERAP1-IN-1 solutions to the wells of a 96-well plate. Include a

DMSO-only control.

Add 25 µL of recombinant ERAP1 (e.g., 10 nM final concentration) to each well.

Pre-incubate the plate at 37°C for 15 minutes.
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Initiate the reaction by adding 25 µL of L-AMC substrate (e.g., 50 µM final concentration) to

each well.

Immediately measure the fluorescence intensity at 380 nm excitation and 460 nm emission

every minute for 30-60 minutes at 37°C.

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time

curves.

Plot the reaction rates against the logarithm of the ERAP1-IN-1 concentration and fit the data

to a suitable dose-response curve to determine the AC₅₀ (concentration for 50% activation).

Mass Spectrometry-Based ERAP1 Inhibition Assay
This assay determines the IC₅₀ of ERAP1-IN-1 for the inhibition of physiologically relevant

peptide trimming.

Principle: ERAP1 is incubated with a nonamer peptide substrate in the presence of ERAP1-IN-
1. The reaction is stopped, and the amount of remaining substrate and/or product is quantified

by mass spectrometry.

Materials:

Recombinant human ERAP1

ERAP1-IN-1

Nonamer peptide substrate (e.g., a known ERAP1 substrate)

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl

Quenching Solution: 1% Trifluoroacetic Acid (TFA) in water

MALDI-TOF or LC-MS/MS system

Procedure:

Prepare a serial dilution of ERAP1-IN-1 in DMSO and then in Assay Buffer.
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In a 96-well plate, combine 10 µL of the diluted ERAP1-IN-1 solutions with 10 µL of

recombinant ERAP1 (e.g., 5 nM final concentration).

Pre-incubate at 37°C for 15 minutes.

Initiate the reaction by adding 10 µL of the nonamer peptide substrate (e.g., 10 µM final

concentration).

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is

in the linear range.

Stop the reaction by adding 10 µL of Quenching Solution.

Analyze the samples by mass spectrometry to quantify the amount of substrate and/or

product.

Calculate the percent inhibition for each ERAP1-IN-1 concentration relative to the DMSO

control.

Plot the percent inhibition against the logarithm of the ERAP1-IN-1 concentration and fit the

data to a dose-response curve to determine the IC₅₀ value.

Cellular Antigen Presentation Assay
This assay measures the ability of ERAP1-IN-1 to inhibit the processing and presentation of a

specific T-cell epitope in a cellular context.

Principle: Cells expressing a specific MHC class I allele are infected with a recombinant

vaccinia virus encoding a precursor to the SIINFEKL epitope. Inhibition of ERAP1 by ERAP1-
IN-1 will reduce the amount of SIINFEKL presented on the cell surface, which can be detected

by a specific antibody and flow cytometry.[5]

Materials:

HeLa cells expressing H-2Kb

Recombinant vaccinia virus expressing a precursor to SIINFEKL
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ERAP1-IN-1

Cell culture medium

PE-conjugated anti-SIINFEKL-H-2Kb antibody

Flow cytometer

Procedure:

Seed HeLa-Kᵇ cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of ERAP1-IN-1 for 1-2 hours.

Infect the cells with the recombinant vaccinia virus at a suitable multiplicity of infection (MOI).

Incubate the infected cells for 4-6 hours to allow for antigen processing and presentation.

Wash the cells with PBS and stain with the PE-conjugated anti-SIINFEKL-H-2Kb antibody for

30 minutes on ice.

Wash the cells again to remove unbound antibody.

Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the

PE signal.

Calculate the percent inhibition of SIINFEKL presentation for each ERAP1-IN-1
concentration relative to the DMSO-treated control.

Plot the percent inhibition against the logarithm of the ERAP1-IN-1 concentration and fit the

data to a dose-response curve to determine the EC₅₀ value.

Conclusion
ERAP1-IN-1 is a well-characterized, potent, and selective inhibitor of ERAP1 with a unique

dual mechanism of action. Its ability to competitively inhibit the processing of physiologically

relevant peptides while allosterically activating the hydrolysis of small substrates makes it an

invaluable research tool. The data and protocols presented in this technical guide are intended
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to facilitate further investigation into the role of ERAP1 in health and disease and to support the

development of novel immunomodulatory therapies. Researchers and drug development

professionals can leverage this information to design and execute experiments aimed at

understanding the complex biology of ERAP1 and exploring its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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